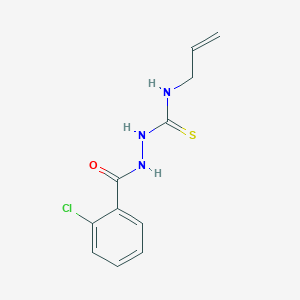

N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

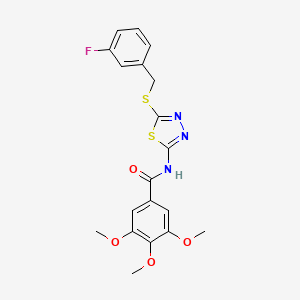

N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide (NACBH) is a chemical compound that has been extensively studied in recent years due to its unique properties and potential applications in a variety of scientific fields. NACBH is a derivative of hydrazinecarbothioamide, which is an organic compound that contains a nitrogen-sulfur-carbon-hydrogen backbone. It is a colorless solid that is soluble in polar solvents such as methanol and ethanol. NACBH has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Anticancer Activity

- N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes exhibit significant antioxidant and antitumor activities, with the Cd(II) complex showing particularly strong effects (Abou‐Melha, 2021).

Corrosion Inhibition

- An aromatic hydrazide derivative, 2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide (TMBHC), has been studied for its efficiency in inhibiting corrosion of mild steel in acidic environments (Kumari, Shetty, & Rao, 2017).

Enzyme Inhibition

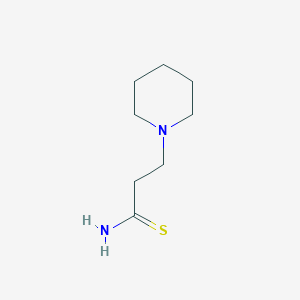

- Several hydrazinecarbothioamide derivatives, including those with allyl moieties, have been tested as inhibitors of carbonic anhydrase isozymes, showing potential for novel inhibitor design (Işık et al., 2015).

Antioxidant Activity

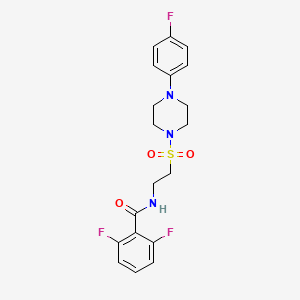

- New compounds from the hydrazinecarbothioamide class, containing diarylsulfone and 2,4-difluorophenyl moieties, demonstrate excellent antioxidant activity, offering potential for various applications (Bărbuceanu et al., 2014).

Antimicrobial Activity

- 4-Substituted-5-Aryl-1,2,4-Triazoles, obtained from the cyclization of hydrazinecarbothioamides, have been synthesized and tested for their antibacterial and antifungal effects against a variety of pathogens (Colanceska-Ragenovic et al., 2001).

Chemoprotection

- Research on hydralazine, which interacts with hydrazine derivatives, suggests its role in inactivating reactive carbonyl-retaining protein adducts formed by acrolein, thereby preventing cellular death (Kaminskas, Pyke, & Burcham, 2004).

Fluorescence Sensing

- A hydrazine-carbothioamide-based fluorescent chemosensor has been developed for Zn2+ detection, demonstrating applications in paper strips, zebrafish, and real water samples (Suh et al., 2022).

properties

IUPAC Name |

1-[(2-chlorobenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-2-7-13-11(17)15-14-10(16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRNIMPRPHUTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2763424.png)

![3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2763427.png)

![1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2763434.png)

![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)

![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2763442.png)